molecular formula C7H5ClF3NO B13082712 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one

6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B13082712
M. Wt: 211.57 g/mol
InChI Key: LFRHTCTXBLFRFP-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound. It features a pyridine ring substituted with chlorine, methyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a pyridine derivative.

    Chlorination: Introduce the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: Add the methyl group through a reaction with methyl iodide or dimethyl sulfate.

    Trifluoromethylation: Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure) are often fine-tuned for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could target the pyridine ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Its structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

    Therapeutics: Compounds with similar structures are often explored for their antimicrobial, anti-inflammatory, or anticancer properties.

Industry

    Materials Science: It could be used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one exerts its effects would depend on its specific application. In drug development, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the methyl group.

    1-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the chlorine atom.

    6-Chloro-1-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of chlorine, methyl, and trifluoromethyl groups in 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

6-chloro-1-methyl-4-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C7H5ClF3NO/c1-12-5(8)2-4(3-6(12)13)7(9,10)11/h2-3H,1H3

InChI Key

LFRHTCTXBLFRFP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)C(F)(F)F)Cl

Origin of Product

United States

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